molecular formula C15H30 B1584587 Nonylcyclohexane CAS No. 2883-02-5

Nonylcyclohexane

Cat. No.: B1584587
CAS No.: 2883-02-5
M. Wt: 210.4 g/mol
InChI Key: CLMFECCMAVQYQA-UHFFFAOYSA-N
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Description

Nonylcyclohexane, also known as cyclohexane, nonyl-, is a chemical compound with the molecular formula C₁₅H₃₀. It is a cycloalkane, which means it consists of a cyclohexane ring with a nonyl group attached to it. This compound is part of the larger family of hydrocarbons and is known for its stability and hydrophobic properties .

Mechanism of Action

Target of Action

Nonylcyclohexane, also known as 1-Cyclohexylnonane, is a chemical compound with the molecular formula C15H30

Biochemical Pathways

The biochemical pathways affected by this compound are not yet identified. Understanding the biochemical pathways influenced by this compound would provide insights into its downstream effects and potential therapeutic applications. This requires comprehensive studies on the compound’s interaction with various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonylcyclohexane can be synthesized through various methods. One common synthetic route involves the alkylation of cyclohexane with nonyl chloride in the presence of a strong acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of nonylbenzene. This process involves the hydrogenation of nonylbenzene in the presence of a metal catalyst such as palladium or platinum at elevated temperatures and pressures. The resulting product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Nonylcyclohexane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form nonylcyclohexanol and nonylcyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound is less common due to its already saturated nature, but it can be hydrogenated further under extreme conditions.

    Substitution: this compound can undergo substitution reactions, particularly halogenation, where halogens such as chlorine or bromine replace hydrogen atoms on the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a metal catalyst

    Substitution: Chlorine (Cl₂), bromine (Br₂) in the presence of light or heat

Major Products

    Oxidation: Nonylcyclohexanol, nonylcyclohexanone

    Substitution: Chlorothis compound, bromothis compound

Scientific Research Applications

Nonylcyclohexane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane: A simpler cycloalkane with only a cyclohexane ring.

    Decylcyclohexane: Similar to nonylcyclohexane but with a decyl group instead of a nonyl group.

    Octylcyclohexane: Similar to this compound but with an octyl group instead of a nonyl group.

Uniqueness

This compound is unique due to its specific chain length, which provides a balance between hydrophobicity and molecular size. This makes it particularly useful in applications where moderate hydrophobic interactions are required, such as in certain drug delivery systems and as a solvent in chemical reactions .

Properties

IUPAC Name

nonylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMFECCMAVQYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062685
Record name Cyclohexane, nonyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2883-02-5
Record name Nonylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2883-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane, nonyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002883025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, nonyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexane, nonyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonylcyclohexane
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

The consumed amount of hydrogen during the reaction was 136.6 mmoles and was 3.01 moles per 1 mole of charged nonylphenol ethylene oxide adduct. Nonylphenol ethylene oxide adduct residual in nonylcyclohexanol ethylene oxide adduct was determined by liquid chromatography. The amount was 120 ppm by weight. Further, nonylcyclohexane formed by hydrogenation decomposition reaction was determined by gas chromatography. The amount was 150 ppm by weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
nonylphenol ethylene oxide
Quantity
1 mol
Type
reactant
Reaction Step Two
Name
Nonylphenol ethylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
nonylcyclohexanol ethylene oxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nonylcyclohexane
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